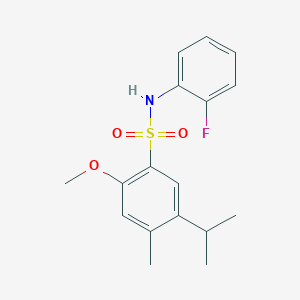
N-(2-Fluorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Fluorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a fluorophenyl group, a methoxy group, a methyl group, and a propan-2-yl group. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
The synthesis of N-(2-Fluorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline, 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonyl chloride, and suitable solvents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Synthetic Route: The 2-fluoroaniline reacts with 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
N-(2-Fluorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents are replaced by different functional groups using appropriate reagents and conditions.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the sulfonamide bond and the formation of corresponding amines and sulfonic acids.
Aplicaciones Científicas De Investigación
N-(2-Fluorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(2-Fluorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit the activity of target enzymes. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparación Con Compuestos Similares
N-(2-Fluorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide can be compared with other similar compounds, such as:
N-(2-Fluorophenyl)-2-methoxy-4-methylbenzenesulfonamide: This compound lacks the propan-2-yl group, which may affect its chemical and biological properties.
N-(2-Fluorophenyl)-2-methoxy-4-methyl-5-ethylbenzenesulfonamide: The presence of an ethyl group instead of a propan-2-yl group can lead to differences in reactivity and biological activity.
N-(2-Fluorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonic acid: The sulfonic acid derivative may exhibit different solubility and reactivity compared to the sulfonamide compound.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S/c1-11(2)13-10-17(16(22-4)9-12(13)3)23(20,21)19-15-8-6-5-7-14(15)18/h5-11,19H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEWERWUVFMUJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CC=CC=C2F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
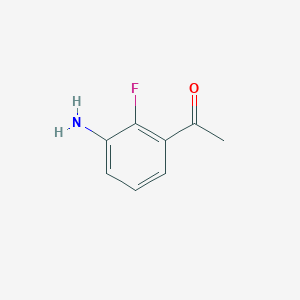
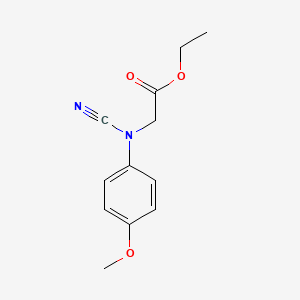
![ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B2385193.png)
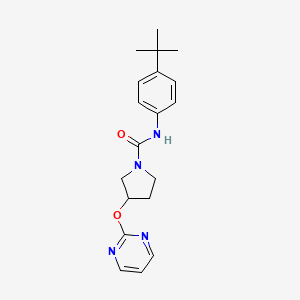
![2-[7-(4-chlorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide](/img/structure/B2385201.png)

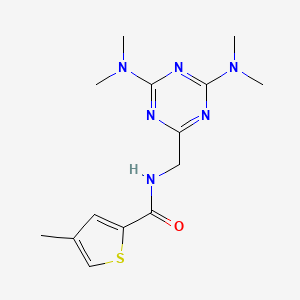
![3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2385204.png)

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2385206.png)
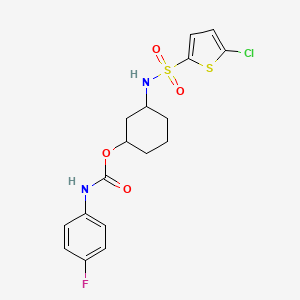
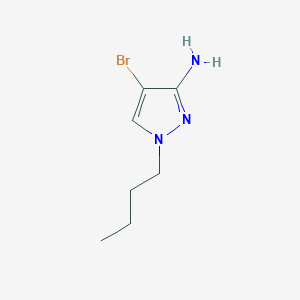
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2385210.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2385214.png)
